5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at the 4-position with a carbonitrile group. The 5-position is modified by a 4-benzoylpiperazinyl moiety, while the 2-position contains an (E)-configured ethenyl group linked to a 4-ethoxyphenyl ring.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-21-11-8-19(9-12-21)10-13-23-27-22(18-26)25(32-23)29-16-14-28(15-17-29)24(30)20-6-4-3-5-7-20/h3-13H,2,14-17H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFBEWKPSXTIQU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound belonging to the class of oxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antiviral agent and other therapeutic uses.
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Piperazine Moiety : Often associated with psychoactive properties and therapeutic effects.
- Ethoxyphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Carbonitrile Functional Group : Known for its role in various chemical reactions and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the Oxazole Ring : Utilizing appropriate aldehydes and amines through reactions such as the Erlenmeyer–Plochl reaction.
- Purification Techniques : Column chromatography is commonly employed for purification purposes.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities. The mechanism of action is not fully elucidated but may involve inhibition of viral proteases or interference with viral replication processes.
Anti-inflammatory Effects
Studies have shown that oxazole derivatives can possess anti-inflammatory properties. For instance, compounds derived from oxazoles have demonstrated significant inhibition of lipoxygenase (LOX) and lipid peroxidation:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 4c | 41 | LOX Inhibition |
| 2a | <50 | Antioxidant Activity |
These findings suggest that modifications to the oxazole structure can significantly affect biological activity, indicating a potential structure-activity relationship worth further investigation.
Antimicrobial Activity
Oxazole derivatives have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with piperazine moieties have shown enhanced antibacterial activity:
| Compound | Target Bacteria | Activity |
|---|---|---|
| 18 | Multidrug-resistant strains | Strong Antibacterial |
| 5 | E. coli | Moderate Antibacterial |
Case Studies
- In vitro Studies : A study evaluated the anti-lipid peroxidation activity of various oxazoles, highlighting their potential as antioxidant agents. Compounds showed up to 86.5% inhibition in lipid peroxidation assays.
- Docking Studies : Molecular docking studies on potent LOX inhibitors indicate interactions that suggest an allosteric mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Moiety
- Target Compound : 4-Benzoylpiperazinyl group.
- Analog 1: 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile () Modification: Fluorine substitution at the benzoyl para-position.
- Analog 2 : 5-(4-Methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile ()
Modifications to the Ethenyl Substituent
Core Heterocycle and Functional Group Positioning
- Common Features : All analogs retain the 1,3-oxazole-4-carbonitrile core, critical for electronic properties and hydrogen bonding via the nitrile group.
- Divergence : Substitutions at the 2- and 5-positions dictate steric and electronic profiles. For example, the ethoxyphenyl ethenyl group in the target compound may improve solubility over fluorinated analogs but could be susceptible to oxidative metabolism .
Structural Validation
- Tools like SHELX and SHELXL () are critical for crystallographic validation, ensuring accurate determination of stereochemistry (e.g., E-configuration of the ethenyl group) .
Comparative Data Table
Q & A
Q. Critical Conditions :
| Step | Solvent | Catalyst/Base | Temperature | Yield Optimization |
|---|---|---|---|---|
| Piperazine benzoylation | Dichloromethane (DCM) | NaOH | 0–25°C | Slow addition of benzoyl chloride reduces side reactions |
| Heck coupling | DMF/Toluene | Pd(OAc)₂, PPh₃ | 80–100°C | Excess alkene (1.5–2 eq.) improves coupling efficiency |
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the ethoxyphenyl group (δ 6.8–7.3 ppm for aromatic protons; δ 4.0–4.2 ppm for ethoxy -OCH₂CH₃) .
- ¹³C NMR : Confirms the carbonitrile group (δ ~115 ppm) and carbonyl carbons (δ ~165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 497.18) .
Basic: How do the ethenyl group and ethoxyphenyl substituent influence electronic properties and intermolecular interactions?
Answer:
- Ethenyl Group : The (E)-configuration enhances planarity, promoting π-π stacking with aromatic residues in biological targets (e.g., enzyme active sites) .
- Ethoxyphenyl Substituent :
- The electron-donating ethoxy group increases electron density on the phenyl ring, stabilizing charge-transfer interactions .
- Hydrophobic interactions are amplified via the ethyl chain, affecting membrane permeability .
Advanced: How can researchers optimize the Heck coupling step to enhance stereochemical control?
Answer:
- Catalyst System : Use PdCl₂(PPh₃)₂ with bulky ligands (e.g., tri-o-tolylphosphine) to favor (E)-isomer formation .
- Solvent Polarity : Higher-polarity solvents (e.g., DMF) stabilize transition states for stereoselective coupling .
- Additives : Silver salts (Ag₂CO₃) scavenge halides, reducing catalyst poisoning .
- Monitoring : Real-time UV-Vis spectroscopy tracks coupling progress (λmax ~280 nm for conjugated ethenyl systems) .
Advanced: How to resolve contradictions between in vitro bioactivity and computational docking predictions?
Answer:
Advanced: How to design SAR studies for evaluating benzoylpiperazinyl and oxazole-carbonitrile contributions?
Answer:
- Substituent Variations :
- Biological Assays :
Q. Example SAR Table :
| Derivative | R₁ (Piperazine) | R₂ (Oxazole) | IC₅₀ (nM) | ΔG (kcal/mol) |
|---|---|---|---|---|
| Parent | Benzoyl | Carbonitrile | 12 ± 2 | -9.8 |
| D1 | Acetyl | Carbonitrile | 45 ± 5 | -7.2 |
| D2 | Benzoyl | Carboxamide | 210 ± 20 | -5.1 |
Advanced: What computational methods predict metabolic stability and off-target interactions?
Answer:
- Metabolism Prediction :
- Use in silico tools like SwissADME to identify vulnerable sites (e.g., ethoxy O-dealkylation) .
- CYP450 docking (e.g., CYP3A4) with AutoDock Vina prioritizes metabolites .
- Off-Target Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
